Cas no 874972-97-1 (Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate)

Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate is a specialized organic compound featuring a piperazine core functionalized with ester and amide linkages. Its molecular structure, incorporating a chloropyridine moiety, suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or antimicrobial applications. The compound’s hybrid architecture—combining a heterocyclic scaffold with carbonyl and ester groups—enhances its reactivity and versatility in derivatization. Its synthetic value lies in the strategic placement of functional groups, enabling selective modifications for drug discovery or agrochemical research. Careful handling is advised due to the presence of reactive sites. Analytical characterization typically involves HPLC, NMR, and mass spectrometry for purity verification.
Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate structure
874972-97-1 structure
Product Name:Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate
CAS No:874972-97-1
MF:C15H18ClN3O5
MW:355.773522853851
CID:5903009
PubChem ID:8900923
Update Time:2025-05-21

Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • HMS3088N17
    • EN300-26591129
    • ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate
    • ethyl 4-[2-(6-chloropyridine-3-carbonyloxy)acetyl]piperazine-1-carboxylate
    • SMR001314127
    • AKOS001218766
    • 874972-97-1
    • CHEMBL1866370
    • MLS002251746
    • Z18370011
    • Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate
    • Inchi: 1S/C15H18ClN3O5/c1-2-23-15(22)19-7-5-18(6-8-19)13(20)10-24-14(21)11-3-4-12(16)17-9-11/h3-4,9H,2,5-8,10H2,1H3
    • InChI Key: SIMAZANAGDMCNS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(=O)OCC(N1CCN(C(=O)OCC)CC1)=O

Computed Properties

  • Exact Mass: 355.0934984g/mol
  • Monoisotopic Mass: 355.0934984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 89Ų

Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26591129-0.05g
ethyl 4-[2-(6-chloropyridine-3-carbonyloxy)acetyl]piperazine-1-carboxylate
874972-97-1 95.0%
0.05g
$212.0 2025-03-20

Additional information on Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate

Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate (CAS No. 874972-97-1): A Comprehensive Overview

Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate, identified by its CAS number 874972-97-1, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in medicinal research. The structural complexity of this molecule, featuring a piperazine core and multiple functional groups, contributes to its unique chemical properties and reactivity.

The molecular structure of Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate can be broken down into several key components. The central piperazine ring provides a basic nitrogen-rich scaffold, which is often utilized in the design of bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets. The presence of the 6-chloropyridine-3-carbonyl moiety introduces a region of electron-withdrawing character, which can influence the overall reactivity and electronic properties of the molecule. Additionally, the ester group at the terminal position and the acetyl-substituted oxygenated side chain contribute to the compound's versatility in further chemical modifications.

In recent years, there has been growing interest in the development of novel piperazine derivatives for their potential applications in drug discovery. Piperazine-based compounds have been widely explored for their role as pharmacophores in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and cancer. The specific substitution pattern in Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate makes it a particularly intriguing candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The acetyl group and ester functionality provide handles for further derivatization, allowing chemists to explore a wide range of structural variations. This flexibility is crucial in medicinal chemistry, where subtle changes in molecular structure can significantly alter biological activity. For instance, modifications to the acetyl side chain could lead to enhanced binding affinity or selectivity for specific biological targets.

Recent studies have highlighted the importance of chloropyridine derivatives in medicinal chemistry. The chlorine atom in the 6-chloropyridine-3-carbonyl group can serve as a bioisostere for other halogenated aromatic systems, which are known to enhance metabolic stability and binding interactions. This feature makes Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate a valuable building block for designing novel drug candidates.

The synthesis of Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 6-chloropyridine-3-carboxylic acid derivatives. These intermediates are then coupled with appropriate piperazine derivatives via esterification or amidation reactions. The final step involves purification and characterization of the product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

The pharmacological profile of Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. For example, its structural similarity to known CNS-active compounds suggests potential effects on neurotransmitter systems relevant to disorders such as depression and anxiety. Additionally, the presence of multiple functional groups provides opportunities for interactions with various biological targets, including enzymes and receptors.

In conclusion, Ethyl 4-[2-(6-chloropyridine-3-carbonyl)oxyacetyl]piperazine-1-carboxylate (CAS No. 874972-97-1) is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration as a lead compound or intermediate in drug discovery programs. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing new therapies for various diseases.

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